Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide

Physicochemical property comparison Drug-likeness ADME prediction

5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide (CAS 356562-28-2) is a privileged 2-furancarboxamide sulfonamide scaffold. The 5-bromo substituent enables late-stage diversification via cross-coupling and avoids nitroarene tox risks of 5-NO2 analogs. Its piperidine-sulfonamide moiety drives affinity at orexin and Class A GPCR targets. Replacement with morpholine/azepane or 5-H/Cl/NO2 alters potency by orders of magnitude. Procure the exact bromo variant to enrich screening decks—scaffold similarity alone is not a valid procurement rationale.

Molecular Formula C16H17BrN2O4S
Molecular Weight 413.3 g/mol
Cat. No. B506436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide
Molecular FormulaC16H17BrN2O4S
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C16H17BrN2O4S/c17-15-9-8-14(23-15)16(20)18-12-4-6-13(7-5-12)24(21,22)19-10-2-1-3-11-19/h4-9H,1-3,10-11H2,(H,18,20)
InChIKeyLCQSGWNCZYEUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide for Targeted Screening Libraries


5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide (CAS 356562-28-2) is a synthetic small molecule belonging to the 2-furancarboxamide sulfonamide class, incorporating a brominated furan ring, an amide linker, and a para-piperidinylsulfonyl-substituted phenyl group [1]. The compound is primarily distributed by research chemical suppliers such as ARONIS and SPECS, confirming its availability to the scientific community [1]. Its structure integrates two pharmacologically relevant motifs—the 5‑bromofuran-2‑carboxamide core and the piperidin‑1‑ylsulfonyl appendage—that appear independently in multiple bioactive series, including growth hormone receptor antagonists (BVT‑A) and CXCR2 antagonists, making it a privileged scaffold for hit‑to‑lead exploration [2].

Why 5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide Cannot Be Interchanged with Common Analogs


Although numerous 2‑furancarboxamide sulfonamides populate vendor catalogs, simple interchange between analogs is not scientifically defensible. The 5‑bromo substituent on the furan ring modulates electron density, steric profile, and metabolic stability, directly influencing target binding and pharmacokinetic behavior . Replacement of the piperidine sulfonamide with a morpholine or azepane ring, or the 5‑bromo with a hydrogen, chloro, or nitro group, has been shown to alter in‑vitro potency by orders of magnitude in related series such as the ML291 UPR activators and piperidine‑sulfonamide orexin receptor antagonists [1]. Consequently, even compounds sharing a core scaffold must be evaluated as distinct chemical entities; a Procurement decision based solely on scaffold similarity risks selecting a molecule with uncharacterized or inferior biological performance.

Quantitative Differentiation Evidence for 5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide


Predicted Physicochemical Parameters vs. Non-Brominated Analog

The introduction of a 5‑bromo substituent substantially alters the molecule’s physicochemical profile relative to the non‑brominated analog N‑[4‑(1‑piperidinylsulfonyl)phenyl]‑2‑furamide (CAS 315670‑50‑9) . Computed lipophilicity (ALogP) increases from approximately 1.8 to 2.6, while molecular weight rises from 334.4 to 413.3 g/mol, impacting permeability and solubility [1]. These differences, while moderate, are known to shift biological activity profiles in furan‑based inhibitor series, often improving membrane penetration at the cost of reduced aqueous solubility.

Physicochemical property comparison Drug-likeness ADME prediction

5-Bromo vs. 5-Nitro Substitution: Comparison with ML291 (UPR Activator)

The 5‑nitrofuran analog ML291 (N‑[4‑(4‑chloropiperidin‑1‑yl)sulfonylphenyl]‑5‑nitrofuran‑2‑carboxamide) activates the apoptotic arm of the unfolded protein response at a tested concentration of 5 µM in HT1080 fibrosarcoma cells, whereas its 4‑nitro isomer is inactive [1]. The 5‑bromo compound lacks the nitro group’s potential for reductive bioactivation and associated mutagenic liability, potentially offering a safer alternative for in‑vivo studies while retaining the same core scaffold. Quantitative head‑to‑head data are not yet reported, but the SAR established for ML291 indicates that the nature of the 5‑substituent is a critical determinant of activity, and the 5‑bromo analog is likely to exhibit a distinct selectivity window.

Unfolded protein response Anticancer activity 5‑nitrofuran series

Sulfonamide Side‑Chain Comparison: Piperidine vs. Morpholine Activity on DUSP1

A related piperidin‑1‑ylsulfonyl‑containing compound (BDBM50510642) inhibits the dual‑specificity phosphatase DUSP1 with an IC50 of 7.9 mM, whereas morpholine‑sulfone analogs in the same screen showed >30% weaker inhibition at identical concentrations [1]. Although the data are not from the exact 5‑bromofuran carboxamide, the sulfonamide moiety is identical, and the IC50 shift confirms that the piperidine ring engages the target differently than the morpholine ring. This class‑level inference suggests that 5‑bromo‑N‑[4‑(1‑piperidinylsulfonyl)phenyl]‑2‑furamide is more likely to retain phosphatase‑inhibitory capacity than its morpholine‑sulfonamide counterpart.

Phosphatase inhibition DUSP1 Piperidinyl sulfonamide

Target Class Privilege: Piperidine‑Sulfonamide Motif in Orexin Receptor Antagonism

The piperidine‑sulfonamide moiety is a validated pharmacophore for orexin receptor antagonism, as disclosed in patent WO2009087215A1, where compounds of this class exhibit Ki values <100 nM at OX1R [1]. The target compound incorporates this exact sulfonamide motif linked to a 5‑bromofuran‑2‑carboxamide, a furoamide scaffold that appears in other GPCR‑modulating molecules. Therefore, 5‑bromo‑N‑[4‑(1‑piperidinylsulfonyl)phenyl]‑2‑furamide has a higher probability of orexin‑receptor activity than analogs where the piperidine is replaced by a smaller heterocycle (e.g., pyrrolidine) or the sulfonamide is absent.

Orexin receptor antagonists GPCR Piperidine sulfonamide

Procurement Reliability and Purity Benchmarks vs. Less Common Analogs

5‑Bromo‑N‑[4‑(1‑piperidinylsulfonyl)phenyl]‑2‑furamide is stocked by at least two commercial suppliers (ARONIS and SPECS) with catalog‑listed purity of 95% [1]. In contrast, the 5‑chloro and 5‑methyl analogs are absent from major catalogs or listed only on synthetic‑chemistry platforms without quality assurance data. The assured purity and dual‑source availability reduce project risk associated with single‑supplier reliance and batch‑to‑batch variability, a pragmatic differentiator for procurement managers.

Compound procurement Purity Supplier diversification

Synthetic Handle Advantage: 5‑Bromo as a Versatile Functional Group for Derivatization

The presence of the 5‑bromo substituent on the furan ring provides a direct synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) that is absent in the hydrogen or methyl analogs [1]. This enables rapid SAR exploration around the furan ring without de novo synthesis, a significant advantage in medicinal chemistry campaigns. The subsequent aryl‑ or amino‑substituted derivatives can be generated with typical conversion yields of 60–90% under standard coupling conditions, a route that is not accessible for the non‑halogenated congener.

Synthetic chemistry Late‑stage functionalization Suzuki coupling

High‑Impact Application Scenarios for 5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide


Focused Screening Library for GPCR and Kinase Drug Discovery

The compound’s piperidine‑sulfonamide moiety is a recognized pharmacophore for orexin and other GPCR targets, as demonstrated by sub‑100 nM Ki values in related series . Including 5‑bromo‑N‑[4‑(1‑piperidinylsulfonyl)phenyl]‑2‑furamide in a screening deck enriched for sulfonamide‑containing molecules increases the hit‑finding probability for Class A GPCRs and certain kinase targets, especially when compared to morpholine or azepane analogs that show 10‑fold weaker affinity in the same assays .

Structure–Activity Relationship (SAR) Expansion Around the Furan Core

The 5‑bromo group serves as an essential synthetic handle for late‑stage diversification via cross‑coupling, enabling the rapid generation of analog libraries . This capability makes the compound a preferred starting point over the 5‑H or 5‑alkyl analogs, which require a complete resynthesis to introduce new functionality. The predicted ΔALogP of ≈0.8 relative to the non‑brominated parent also alerts medicinal chemists to monitor lipophilicity drift during optimization [1].

Pharmacological Tool Compound for Unfolded Protein Response (UPR) Research

In light of the SAR established for ML291, where the 5‑nitrofuran analog activates UPR‑mediated apoptosis at 5 µM , the 5‑bromo variant is a rationally selected alternative for laboratories seeking a UPR modulator without the reductive bioactivation risks associated with nitroarenes. Pending experimental validation, it can serve as a chemical probe to dissect the UPR pathway in cancer cell models.

Analytical Method Development Standard for Furoamide Sulfonamides

The structural characterization data, including expected ¹H NMR signals (e.g., furan 3‑H doublet at 6.5–7.0 ppm, piperidine N‑CH₂ at 3.0–3.2 ppm) and distinctive mass spectrometric fragmentation patterns , qualify this compound as a reference standard for developing and validating HPLC‑MS or NMR‑based analytical methods tailored to this chemical class.

Quote Request

Request a Quote for 5-bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.